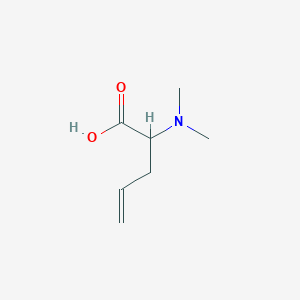

2-(Dimethylamino)pent-4-enoic acid

Description

2-(Dimethylamino)pent-4-enoic acid is a substituted pentenoic acid featuring a dimethylamino group (-N(CH₃)₂) at position 2 and a pent-4-enoic acid backbone. A derivative, syn-2-(dimethylamino)-3-(4-fluorophenyl)pent-4-enoic acid hydrochloride, has been synthesized for catalytic enantioselective [2,3]-rearrangements of allylic ammonium ylides, highlighting its role in asymmetric organic synthesis . Its hydrochloride salt form improves solubility in polar solvents, facilitating homogeneous catalysis .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(dimethylamino)pent-4-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-4-5-6(7(9)10)8(2)3/h4,6H,1,5H2,2-3H3,(H,9,10) |

InChI Key |

BBNCGVJMVZHEFU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CC=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-4-enoic acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline solution yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)pent-4-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)pent-4-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and affect metabolic pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key Observations :

Positional and Stereoisomers

Key Observations :

Functional Group Derivatives

Biological Activity

2-(Dimethylamino)pent-4-enoic acid, commonly referred to as potassium 2-(dimethylamino)pent-4-enoate, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of 2-(Dimethylamino)pent-4-enoic acid can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 143.19 g/mol

The compound features a dimethylamino group attached to a pent-4-enoic acid backbone, which contributes to its reactivity and biological interactions.

The biological activity of 2-(Dimethylamino)pent-4-enoic acid is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to modulate enzymatic activities, potentially influencing metabolic pathways.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. For example, it has been observed to affect the activity of enzymes related to neurotransmitter synthesis and degradation.

- Receptor Binding : Preliminary studies suggest that 2-(Dimethylamino)pent-4-enoic acid can bind to certain receptors, leading to alterations in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated various biological activities:

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated using different cell lines. Notably, it demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, suggesting potential applications in cancer therapy.

Case Studies

- Cancer Research : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of 2-(Dimethylamino)pent-4-enoic acid on various cancer cell lines. Results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Neurological Studies : Another investigation focused on the compound's effects on neurotransmitter systems. It was found to enhance acetylcholine release in neuronal cultures, suggesting a role in modulating synaptic transmission .

Comparative Biological Activity

To better understand the biological activity of 2-(Dimethylamino)pent-4-enoic acid compared to other compounds, the following table summarizes key findings:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 2-(Dimethylamino)pent-4-enoic acid | Yes | 25 µM (HeLa cells) | Enzyme modulation, receptor binding |

| Kojic Acid | Yes | 30 µM (B16F10 cells) | Tyrosinase inhibition |

| Curcumin | Moderate | 15 µM (MCF-7 cells) | NF-kB pathway inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.